molecular formula C10H13N2O14P3-4 B1243573 Thymidine 5'-triphosphate(4-)

Thymidine 5'-triphosphate(4-)

Cat. No.: B1243573
M. Wt: 478.14 g/mol
InChI Key: NHVNXKFIZYSCEB-XLPZGREQSA-J
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Description

Historical Context and Discovery of Thymidine (B127349) 5'-triphosphate(4-) Significance

The journey to understanding the significance of dTTP is intertwined with the discovery of DNA structure and the mechanisms of its replication. Early research focused on identifying the fundamental components of nucleic acids. The elucidation of the double helix structure of DNA by Watson and Crick in 1953 was a pivotal moment, highlighting the need for precursor molecules for its synthesis.

Subsequent research in the mid-20th century led to the isolation and characterization of nucleoside triphosphates, including dTTP. The enzymatic synthesis of radioactive thymine (B56734) 5'-deoxyribonucleotides was a significant step, allowing for detailed studies of its metabolic pathways. iaea.org These studies were crucial in confirming that dTTP, along with deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), and deoxycytidine triphosphate (dCTP), are the immediate precursors for DNA polymerization by DNA polymerases. sigmaaldrich.combaseclick.eu

The development of techniques like polymerase chain reaction (PCR) further underscored the importance of dTTP. excedr.combiosynth.com PCR, a method for amplifying specific DNA sequences, relies on a supply of dNTPs, including dTTP, to synthesize new DNA strands.

Fundamental Role of Thymidine 5'-triphosphate(4-) as a Deoxynucleotide Triphosphate Precursor

Thymidine 5'-triphosphate serves as a fundamental building block in the intricate process of DNA replication. excedr.com DNA polymerases, the enzymes responsible for synthesizing DNA, utilize dTTP as a substrate. sigmaaldrich.com During replication, the enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate group of an incoming dTTP molecule. wikipedia.org This reaction results in the incorporation of a thymidine monophosphate (dTMP) into the new DNA strand and the release of pyrophosphate. wikipedia.org

The specificity of base pairing is a critical aspect of this process. Thymine, the base in dTTP, forms two hydrogen bonds with adenine (B156593) in the template DNA strand, ensuring the accurate replication of the genetic code. excedr.com

The synthesis of dTTP itself is a tightly regulated process. It can be produced through two main pathways: the de novo pathway and the salvage pathway. drugbank.com In the de novo pathway, deoxyuridine monophosphate (dUMP) is methylated by the enzyme thymidylate synthase to form dTMP. wikipedia.org This dTMP is then sequentially phosphorylated to deoxythymidine diphosphate (B83284) (dTDP) and finally to dTTP. drugbank.com The salvage pathway recycles thymidine from degraded DNA, converting it to dTMP via the enzyme thymidine kinase. pnas.org

Overview of Thymidine 5'-triphosphate(4-) in Nucleic Acid Metabolism

The metabolism of dTTP is a critical aspect of cellular function, ensuring a balanced supply of deoxynucleotides for DNA synthesis and repair. The intracellular concentrations of dNTPs, including dTTP, are tightly controlled. nih.gov An imbalance in the dNTP pool can lead to increased mutation rates and genomic instability. excedr.com

The regulation of dTTP levels occurs at multiple enzymatic steps in its synthesis and degradation pathways. For instance, the activity of thymidylate synthase and thymidine kinase is subject to allosteric regulation. sigmaaldrich.comdrugbank.com Furthermore, the cell cycle plays a significant role, with the synthesis of dNTPs being highest during the S phase, when DNA replication occurs. pnas.org

In addition to its role in nuclear DNA synthesis, dTTP is also essential for the replication of mitochondrial DNA (mtDNA). fondazionetelethon.it Mitochondria have their own machinery for dNTP synthesis and can also import them from the cytosol. pnas.org Dysregulation of the mitochondrial dTTP pool has been linked to certain genetic diseases. pnas.orgfondazionetelethon.it

Table 1: Key Enzymes in Thymidine 5'-triphosphate Metabolism

EnzymeFunctionPathway
Thymidylate Synthase Catalyzes the methylation of dUMP to dTMP. wikipedia.orgDe novo synthesis
Thymidine Kinase Phosphorylates thymidine to dTMP. pnas.orgSalvage pathway
Thymidylate Kinase Phosphorylates dTMP to dTDP. drugbank.comBoth
Nucleoside Diphosphate Kinase Phosphorylates dTDP to dTTP. mdpi.comBoth
5'(3')-Deoxyribonucleotidase Dephosphorylates dTMP. pnas.orgDegradation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N2O14P3-4

Molecular Weight

478.14 g/mol

IUPAC Name

[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1

InChI Key

NHVNXKFIZYSCEB-XLPZGREQSA-J

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Origin of Product

United States

Biosynthesis and De Novo Pathway of Thymidine 5 Triphosphate 4

Enzymatic Pathways for Thymidine (B127349) 5'-triphosphate(4-) Synthesis

The synthesis of dTTP from simpler precursors or recycled components is a multi-step enzymatic process. This process begins with the creation of the monophosphate form, which is then sequentially phosphorylated to the triphosphate state, ready for incorporation into DNA.

De Novo Biosynthesis of dTMP: Role of Thymidylate Synthase

The de novo pathway is the sole cellular mechanism for the new production of deoxythymidine monophosphate (dTMP), the immediate precursor to dTTP. proteopedia.org This critical step is catalyzed by the enzyme thymidylate synthase (TS). wikipedia.org

dUMP + 5,10-methylenetetrahydrofolate ⇌ dTMP + dihydrofolate proteopedia.org

The activity of thymidylate synthase is fundamental for DNA replication, and its inhibition can halt the production of dTMP, leading to an imbalance of deoxynucleotides, DNA damage, and cessation of cell division. wikipedia.orgtaylorandfrancis.com In some organisms, like protozoa, thymidylate synthase exists as a bifunctional enzyme with dihydrofolate reductase (DHFR), which catalyzes a consecutive reaction in dTMP biosynthesis. proteopedia.org

A de novo thymidylate biosynthesis pathway has also been identified within mammalian mitochondria, which is crucial for maintaining the integrity of mitochondrial DNA (mtDNA). nih.govnih.gov This pathway involves mitochondrial enzymes including serine hydroxymethyltransferase (SHMT2), thymidylate synthase (TYMS), and a mitochondrial form of dihydrofolate reductase (DHFRL1). nih.gov The presence of this pathway within mitochondria prevents the misincorporation of uracil (B121893) into mtDNA. nih.govnih.gov

Phosphorylation Cascades: dTMP to dTDP to Thymidine 5'-triphosphate(4-)

Once dTMP is synthesized, either through the de novo or salvage pathway, it must undergo two sequential phosphorylation steps to become the biologically active Thymidine 5'-triphosphate(4-) (dTTP). This cascade ensures a controlled supply of the building blocks for DNA polymerase.

The first phosphorylation step converts dTMP to deoxythymidine diphosphate (B83284) (dTDP). This reaction is catalyzed by the enzyme thymidylate kinase (TMPK), also known as dTMP kinase. nih.govebi.ac.uk TMPK transfers a phosphate (B84403) group from a donor molecule, preferentially ATP, to dTMP. uniprot.orgdrugbank.com

dTMP + ATP ⇌ dTDP + ADP nih.gov

The second and final phosphorylation step converts dTDP to dTTP. This reaction is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK). nih.gov NDPKs are generally non-specific enzymes that catalyze the transfer of the terminal phosphate from any nucleoside triphosphate (like ATP) to a nucleoside diphosphate (in this case, dTDP). wikipedia.orgmdpi.com

dTDP + ATP ⇌ dTTP + ADP

This final product, dTTP, is one of the four deoxyribonucleoside triphosphates essential for DNA replication. wikipedia.orgexcedr.com

Role of Specific Kinases in Thymidine 5'-triphosphate(4-) Formation

The formation of dTTP relies on the specific and coordinated action of two key kinases: thymidylate kinase and nucleoside diphosphate kinase.

Thymidylate Kinase (TMPK): This enzyme is a crucial gatekeeper, positioned at the junction of the de novo and salvage pathways. drugbank.com It specifically catalyzes the phosphorylation of dTMP to dTDP. nih.govuniprot.org The activity of TMPK is closely linked to the cell cycle, with levels increasing during the S phase when DNA synthesis is active. ebi.ac.uk Human dTMP kinase shows broad specificity for the phosphate donor, with ATP and dATP being the most effective. drugbank.com

Nucleoside Diphosphate Kinase (NDPK): This enzyme is responsible for the final phosphorylation step, converting dTDP into dTTP. nih.gov NDPKs are housekeeping enzymes that maintain a balanced pool of all nucleoside triphosphates required for various cellular processes, including DNA and RNA synthesis. wikipedia.orgwiley.com They achieve this by reversibly transferring the gamma-phosphate from abundant NTPs, like ATP, to various NDPs. wikipedia.orguniprot.org While not considered essential for viability in some organisms due to the presence of other enzymes with similar functions, NDPK plays a significant role in ensuring the appropriate balance of dNTP pools for high-fidelity DNA replication. nih.gov

Salvage Pathways Contributing to Thymidine 5'-triphosphate(4-) Pool

In addition to de novo synthesis, cells can recycle pre-existing thymidine to produce dTTP through the salvage pathway. This pathway is energetically more efficient than de novo synthesis and is the preferred method for producing dTTP in many cells. divitum.combiologynotesonline.com It is particularly important for cells that may not be actively dividing or for salvaging thymidine from degraded DNA. fiveable.me

Utilization of Exogenous Thymidine by Thymidine Kinase

The key enzyme in the thymidine salvage pathway is thymidine kinase (TK). biologynotesonline.comresearchgate.net This enzyme initiates the pathway by phosphorylating thymidine, which is transported into the cell from the extracellular environment, to form dTMP. researchgate.netdivitum.com

Thymidine + ATP → dTMP + ADP researchgate.netebi.ac.uk

There are two main isoforms of thymidine kinase in mammalian cells:

TK1: A cytosolic enzyme whose activity is tightly regulated and primarily present during the S phase of the cell cycle, reflecting its role in DNA replication. divitum.comresearchgate.net

TK2: A mitochondrial enzyme that is present throughout the cell cycle and is crucial for the synthesis of dTTP for mitochondrial DNA replication. researchgate.netpnas.org

Once dTMP is formed via the action of thymidine kinase, it enters the same phosphorylation cascade described previously, being converted to dTDP by thymidylate kinase and then to dTTP by nucleoside diphosphate kinase. researchgate.netpatsnap.comfigshare.com

Interconversion of Nucleotides Leading to Thymidine 5'-triphosphate(4-)

The cellular nucleotide pool is a dynamic environment where various interconversions occur to maintain balance. While the primary routes to dTTP are the de novo and salvage pathways starting from dUMP and thymidine respectively, other pathways can contribute. For instance, deoxyuridine can also be salvaged by thymidine kinase to form dUMP, which then enters the de novo pathway to be converted to dTMP by thymidylate synthase. biologynotesonline.com Furthermore, deoxycytidylate (dCMP) deaminase can convert dCMP to dUMP, providing another source for dTMP synthesis. aacrjournals.org The regulation of these interconnected pathways is complex, with feedback inhibition playing a key role. For example, high levels of dTTP can inhibit enzymes like ribonucleotide reductase and deoxycytidylate deaminase, thus controlling its own production. aacrjournals.orgmedicaljournalssweden.se

Data Tables

Table 1: Key Enzymes in Thymidine 5'-triphosphate(4-) Biosynthesis

EnzymeAbbreviationPathwayReaction Catalyzed
Thymidylate SynthaseTSDe NovodUMP + 5,10-methylenetetrahydrofolate → dTMP + dihydrofolate
Thymidylate KinaseTMPKDe Novo & SalvagedTMP + ATP → dTDP + ADP
Nucleoside Diphosphate KinaseNDPKDe Novo & SalvagedTDP + ATP → dTTP + ADP
Thymidine KinaseTKSalvageThymidine + ATP → dTMP + ADP

Table 2: Comparison of De Novo and Salvage Pathways for dTTP Synthesis

FeatureDe Novo PathwaySalvage Pathway
Starting Precursor Deoxyuridine monophosphate (dUMP)Thymidine
Key Initial Enzyme Thymidylate Synthase (TS)Thymidine Kinase (TK)
Primary Location Cytosol and MitochondriaCytosol and Mitochondria
Energy Efficiency Less efficient (anabolic)More efficient (recycling)
Cell Cycle Dependence Highly active in S phaseTK1 is S phase dependent; TK2 is constitutive
Primary Function New synthesis of thymine (B56734) nucleotidesRecycling of pre-formed thymidine

Substrate Availability and Precursor Regulation in Thymidine 5'-triphosphate(4-) Synthesis

The synthesis of Thymidine 5'-triphosphate (dTTP) is a tightly regulated process, crucial for ensuring the fidelity of DNA replication and repair. nih.gov The availability of substrates and the regulation of precursor molecules are key determinants of the cellular dTTP pool size. nih.govnih.gov An imbalance, whether a depletion or an overabundance of dTTP, can negatively impact both nuclear and mitochondrial DNA integrity. nih.gov

The de novo synthesis of dTTP is intricately linked to the broader network of nucleotide metabolism. nih.gov Key precursors for this pathway include carbon dioxide, glutamine, and aspartate, which are utilized in the initial steps of pyrimidine (B1678525) ring biosynthesis. nih.gov The regulation of these precursor molecules is influenced by major cellular metabolic pathways, including one-carbon metabolism, glutamine metabolism, and glucose metabolism. nih.gov For instance, one-carbon metabolism, which provides the methyl group for the conversion of dUMP to dTMP, is itself regulated by the availability of serine and folate. nih.govnih.gov

The immediate precursor for dTTP synthesis is deoxyuridine monophosphate (dUMP). proteopedia.org The cellular concentration of dUMP is a critical control point and is supplied through two primary routes: the deamination of deoxycytidine triphosphate (dCTP) and the phosphorylation of deoxyuridine, which is formed from deoxyuridine triphosphate (dUTP). excedr.com The enzyme dUTPase plays a crucial role by hydrolyzing dUTP to dUMP, thus preventing the potentially harmful incorporation of uracil into DNA. nih.govresearchgate.net

The activity of several key enzymes is temporally and allosterically regulated to control the flux of precursors into the dTTP synthesis pathway. biorxiv.orgresearchgate.net Ribonucleotide reductase (RNR), which catalyzes the formation of all deoxyribonucleotides from their corresponding ribonucleotides, is a central regulatory hub. nih.govbiorxiv.org Its activity is often linked to the cell cycle, peaking during the S phase to meet the demands of DNA replication. biorxiv.org

Furthermore, feedback inhibition plays a significant role in maintaining the appropriate balance of deoxyribonucleoside triphosphates (dNTPs). researchgate.net The final product of the pathway, dTTP, acts as an allosteric inhibitor of several enzymes involved in its own synthesis and the synthesis of other pyrimidine nucleotides. researchgate.net For example, dTTP can inhibit dCTP deaminase and the bifunctional dCTP deaminase/dUTPase, thereby regulating the dCTP/dTTP ratio. researchgate.net This feedback mechanism ensures that the production of dTTP is closely matched to the cell's requirements for DNA synthesis and repair. researchgate.net

Research Findings on Precursor Regulation:

Several studies have highlighted the intricate regulatory mechanisms governing dTTP precursor availability.

Temporal Regulation: Research in budding yeast has demonstrated that the availability of dUTP and the dUTP:dTTP ratio are temporally regulated during the S phase of the cell cycle. biorxiv.org This is achieved through the differential activity of enzymes like thymidylate synthase, which peaks in mid-S phase, and dCMP deaminase, which is expressed at a constant level throughout the cell cycle. biorxiv.org This temporal regulation influences the pattern of uracil incorporation into DNA. biorxiv.org

Enzyme Inhibition and Feedback Loops: Studies have shown that elevated levels of dTTP can inhibit enzymes such as dCTP/CMP deaminase, creating a feedback loop that dampens the production of dUMP and consequently dTTP. mdpi.com This highlights the sensitivity of the pathway to the concentration of its end product.

Subcellular Compartmentalization: Research indicates that dNTPs, including dTTP, may be concentrated at the sites of DNA replication. pnas.org This suggests the existence of mechanisms to channel precursors to the replication fork, potentially involving multi-enzyme complexes. pnas.org

Mitochondrial Synthesis: A distinct de novo dTMP synthesis pathway has been identified within mammalian mitochondria. nih.gov This pathway, involving mitochondrial-specific enzymes, is essential for maintaining the integrity of mitochondrial DNA (mtDNA) by preventing uracil accumulation. nih.gov This finding indicates that the regulation of dTTP precursors occurs in a compartmentalized manner within the cell.

Interactive Data Table: Key Enzymes and Regulatory Molecules in dTTP Precursor Synthesis

Enzyme/MoleculeFunctionRegulatory MechanismReference
Ribonucleotide Reductase (RNR) Reduces ribonucleotides to deoxyribonucleotides, providing the building blocks for DNA synthesis.Cell cycle-dependent expression, allosteric regulation by dNTPs. nih.govbiorxiv.org
dUTPase (Dut) Hydrolyzes dUTP to dUMP, preventing uracil incorporation into DNA and providing a substrate for dTTP synthesis.Essential for maintaining low dUTP levels. nih.govresearchgate.net
dCTP deaminase Deaminates dCTP to dUTP, which is then converted to dUMP.Feedback inhibition by dTTP. researchgate.net
Thymidylate Synthase (TS) Catalyzes the methylation of dUMP to dTMP, the committed step in de novo dTTP synthesis.Cell cycle-dependent expression, inhibition by chemotherapeutic agents. proteopedia.orgbiorxiv.org
dCMP deaminase (Dcd1) Converts dCMP to dUMP, providing an alternative route for dUMP production.Constitutive expression throughout the cell cycle. biorxiv.org
Thymidine Kinase (TK) Phosphorylates thymidine in the salvage pathway to produce dTMP.Activity varies between cytosolic (TK1) and mitochondrial (TK2) isoforms. researchgate.netpnas.org
dTTP The end product of the pathway.Allosterically inhibits enzymes like dCTP deaminase. researchgate.net

Metabolic Pathways and Regulation of Thymidine 5 Triphosphate 4 Pool

Homeostatic Mechanisms Governing Intracellular Thymidine (B127349) 5'-triphosphate(4-) Concentrations

The maintenance of a stable and balanced pool of deoxyribonucleoside triphosphates (dNTPs), including dTTP, is critical for genomic stability. mdpi.comfrontiersin.org Eukaryotic cells have developed intricate mechanisms to ensure dNTP pool homeostasis, which involves the coordinated action of de novo biosynthesis, nucleoside salvage, and nucleotide catabolism. nih.govresearchgate.net The size of the dTTP pool fluctuates throughout the cell cycle, with a significant increase during the S phase to meet the demands of DNA replication. nih.gov This fluctuation is largely attributed to the cell cycle-dependent regulation of the enzymes involved in its synthesis. nih.gov

The primary pathways for dNTP synthesis are the de novo and salvage pathways. diva-portal.org The de novo pathway synthesizes dNTPs from simpler molecules, with ribonucleotide reductase (RNR) catalyzing the rate-limiting step. nih.govresearchgate.net The salvage pathway recycles nucleosides and bases from the degradation of nucleic acids. diva-portal.org Both pathways are crucial for maintaining adequate dNTP levels. diva-portal.orgacs.org

The sterile alpha motif and histidine-aspartate domain-containing protein 1 (SAMHD1) is a key enzyme in maintaining dNTP homeostasis. spandidos-publications.com It functions as a dNTP triphosphohydrolase, breaking down dNTPs into their corresponding deoxynucleosides and a triphosphate. pnas.org This degradation activity is crucial for preventing the accumulation of dNTPs outside of the S phase, thereby contributing to the regulation of the dNTP pool throughout the cell cycle. pnas.orgpnas.org

Regulation of Enzymes Involved in Thymidine 5'-triphosphate(4-) Synthesis and Degradation

The enzymes responsible for the synthesis and breakdown of dTTP are subject to rigorous regulation at multiple levels, ensuring that its production is tightly coupled with cellular demand.

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid and sensitive mechanism for controlling enzyme activity in response to changes in the intracellular environment. Several key enzymes in the dTTP biosynthetic pathway are allosterically regulated.

Ribonucleotide Reductase (RNR): RNR is a paradigm of allosteric regulation. elifesciences.org Its activity is controlled by the binding of nucleotide effectors to two distinct allosteric sites: the activity site (a-site) and the specificity site (s-site). diva-portal.orgelifesciences.org The a-site binds either ATP, which activates the enzyme, or dATP, which inhibits it. diva-portal.org The s-site binds dNTPs (dATP, dGTP, and dTTP) to modulate the enzyme's substrate specificity, ensuring a balanced production of all four dNTPs. elifesciences.orgdiva-portal.org Specifically, the binding of dTTP to the s-site promotes the reduction of GDP. elifesciences.org This intricate feedback mechanism allows the cell to fine-tune dNTP production based on the current pool composition. elifesciences.orgelifesciences.org

Thymidylate Synthase (TS): As the sole enzyme for de novo dTMP synthesis, thymidylate synthase (TS) is a critical control point. nih.govwikipedia.org Structural studies of human TS (hTS) have identified a potential allosteric site within the dimer interface. nih.govrcsb.org It is proposed that this site could regulate the conformational switch between the active and inactive states of the enzyme, potentially influencing its interaction with its own mRNA and thus controlling dTMP production based on cellular needs. nih.gov Some studies have also explored the development of allosteric inhibitors for hTS. mdpi.com

dCTP Deaminase: This enzyme is allosterically regulated by dCTP, which acts as an activator, and dTTP, which serves as an inhibitor. diva-portal.org In Mycobacterium tuberculosis, the binding of dTTP induces a conformational change that covers the active site, rendering the enzyme inactive. nih.gov

SAMHD1: The dNTPase activity of SAMHD1 is allosterically regulated by the binding of dGTP or GTP, which promotes the formation of a catalytically active tetramer. pnas.org The presence of other dNTPs can further modulate this activity. pnas.org For instance, with mouse SAMHD1, dATP can stimulate the hydrolysis of dCTP and dTTP in the presence of GTP. unipd.it

Transcriptional and Translational Control of Biosynthetic Machinery

In addition to allosteric regulation, the expression of enzymes involved in dTTP synthesis is controlled at the transcriptional and translational levels, often in a cell cycle-dependent manner.

Thymidine Kinase 1 (TK1): The expression of cytosolic thymidine kinase (TK1) is tightly regulated during the cell cycle, with its expression limited to the S phase. uniprot.org This transient expression coincides with the increase in intracellular dTTP concentration required for DNA synthesis. uniprot.org The anaphase-promoting complex/cyclosome (APC/C), a key cell cycle regulator, mediates the degradation of TK1 during mitosis and G1 phase, thus contributing to the downregulation of the dTTP pool outside of S phase. nih.gov

Thymidylate Synthase (TYMS): The expression of TYMS is also highly regulated at both the transcriptional and translational levels. nih.gov Its transcription is controlled by activating factors that bind to tandem repeats in its promoter region. nih.gov

Ribonucleotide Reductase (RNR): The expression of RNR subunits is also cell cycle-regulated, with levels increasing as cells enter the S phase. pnas.org

Nucleotide Pool Imbalance and its Consequences for Thymidine 5'-triphosphate(4-) Homeostasis

Maintaining the correct balance and absolute levels of all four dNTPs is paramount for genomic integrity. mdpi.comoup.com Imbalances in the dNTP pool can have severe consequences, leading to increased mutation rates, replication stress, and genomic instability. diva-portal.orgresearchgate.net

Distortions in the ratios of dNTPs can lead to errors by DNA polymerases during replication. mdpi.com For example, an excess of dTTP relative to other dNTPs can disrupt the normal process of DNA synthesis. In some cases, high levels of intracellular dTTP can allosterically inhibit RNR, leading to a depletion of dCTP pools. rupress.org This imbalance between dTTP and dCTP can cause replication stress and S-phase arrest. rupress.org

Studies in Escherichia coli have shown a correlation between dNTP pool alterations and replication error rates. nih.gov For instance, strains with elevated dCTP and reduced dGTP levels exhibit a strong mutator phenotype. nih.gov Similarly, an imbalance in the dATP:dTTP ratio has been shown to be a critical factor in initiating thymineless death in colon carcinoma cells. nih.gov

Furthermore, imbalances in the dNTP pool can overwhelm the capacity of mismatch repair (MMR) systems, further contributing to genomic instability. mdpi.comdiva-portal.org Even minor alterations in dNTP pools can significantly increase mutation rates, particularly in combination with MMR deficiency. biologists.com

Degradation and Turnover of Thymidine 5'-triphosphate(4-)

The degradation of dTTP is an essential component of its homeostasis, ensuring that its levels are appropriately reduced when not needed for DNA synthesis.

Dephosphorylation Pathways

The primary route for dTTP degradation is through dephosphorylation. The enzyme SAMHD1 plays a crucial role in this process by hydrolyzing dNTPs, including dTTP, into their corresponding deoxynucleosides and inorganic triphosphate. spandidos-publications.compnas.org The activity of SAMHD1 is itself regulated, with GTP and dGTP acting as allosteric activators. researchgate.net

EnzymeRole in dTTP HomeostasisRegulation
Ribonucleotide Reductase (RNR) Catalyzes the rate-limiting step in de novo dNTP synthesis.Allosterically activated by ATP and inhibited by dATP. Specificity is modulated by dATP, dGTP, and dTTP. diva-portal.orgelifesciences.org
Thymidylate Synthase (TS) Sole enzyme for de novo synthesis of dTMP.Potential allosteric regulation at the dimer interface. nih.govrcsb.org Transcriptional and translational control. nih.gov
Thymidine Kinase 1 (TK1) Key enzyme in the salvage pathway, phosphorylates thymidine to dTMP.Expression is cell cycle-regulated (S phase). uniprot.org Degraded by APC/C in mitosis and G1. nih.gov Inhibited by its end-product, dTTP. wikipedia.org
dCTP Deaminase Involved in pyrimidine (B1678525) nucleotide metabolism.Allosterically activated by dCTP and inhibited by dTTP. diva-portal.org
SAMHD1 Degrades dNTPs, including dTTP, to maintain low levels outside of S phase.Allosterically activated by GTP and dGTP. pnas.orgresearchgate.net
Anaphase-Promoting Complex/Cyclosome (APC/C) A ubiquitin ligase that targets cell cycle proteins for degradation.Mediates the degradation of TK1 and thymidylate kinase. mdpi.comnih.gov

Hydrolytic Enzymes Affecting Thymidine 5'-triphosphate(4-) Stability

The stability of the intracellular dTTP pool is significantly influenced by the activity of various hydrolytic enzymes. These enzymes catalyze the removal of phosphate (B84403) groups from dTTP, thereby regulating its availability for DNA synthesis.

One of the key enzymes in this process is deoxyuridine triphosphatase (dUTPase) . This enzyme catalyzes the hydrolysis of dUTP to dUMP and pyrophosphate. nih.gov While its primary substrate is dUTP, this action indirectly affects the dTTP pool by providing the precursor dUMP for thymidylate synthase, which then produces dTMP, the direct precursor for dTTP synthesis. nih.govresearchgate.net By controlling the amount of dUMP available, dUTPase plays a role in maintaining the balance between dUTP and dTTP pools, which is critical to prevent the misincorporation of uracil (B121893) into DNA. nih.gov

Another important class of enzymes is the thymidine triphosphatases . These enzymes directly act on dTTP, hydrolyzing it to its corresponding diphosphate (B83284) or monophosphate forms. While less characterized than other enzymes in the pathway, their activity contributes to the turnover of the dTTP pool. semanticscholar.org The presence of active phosphomonoesterases and triphosphatases, with a comparatively lower activity of thymidine diphosphatase, has been observed in some cellular extracts, suggesting a regulated degradation pathway for dTTP. semanticscholar.org

The stability of dTTP can also be influenced by its chemical environment. Studies on α-phosphate-modified dTTP analogs have shown that modifications can alter their susceptibility to hydrolysis. mdpi.com For instance, thymidine 5′-(α-P-amido)triphosphate is more prone to alkaline hydrolysis compared to the unmodified dTTP. mdpi.com Similarly, the hydrolysis of thymidine 5′-O-(P-borano)monophosphate is affected by temperature and pH, with increased rates under higher temperatures and acidic conditions. researchgate.net

The regulation of dTTP levels also occurs within different cellular compartments. Mitochondria have their own mechanisms for maintaining their dTTP pool, which involves both import from the cytosol and intramitochondrial synthesis. pnas.org An enzyme, dNT-2, located in the mitochondria, specifically dephosphorylates dTMP and dUMP, preventing the excessive accumulation of dTTP within this organelle. pnas.org There is also evidence of a rapid exchange of thymidine phosphates between the mitochondrial and cytosolic pools, indicating a dynamic relationship between these two compartments. pnas.org

The intricate balance of these enzymatic activities ensures that the dTTP pool is maintained at optimal levels, supporting accurate DNA replication while preventing the potentially mutagenic consequences of nucleotide pool imbalances.

Detailed Research Findings on Hydrolytic Enzymes

EnzymeAction on Thymidine NucleotidesResearch Findings
Deoxyuridine triphosphatase (dUTPase) Hydrolyzes dUTP to dUMP and pyrophosphate, indirectly affecting the dTTP pool by providing the precursor for thymidylate synthase. nih.govMaintains a low intracellular dUTP to dTTP ratio, preventing uracil misincorporation into DNA. nih.gov
Thymidine Triphosphatase Directly hydrolyzes dTTP to its di- and monophosphate forms. semanticscholar.orgContributes to the turnover and regulation of the intracellular dTTP pool. semanticscholar.org
Human Thymidine Phosphorylase (hTP) Catalyzes the hydrolytic cleavage of the N-glycosidic bond in thymidine to yield thymine (B56734) and 2-deoxyribose. nih.govThe hydrolytic reaction is significantly slower than the phosphorolytic reaction. nih.gov
Mitochondrial Deoxynucleotidase (dNT-2) Dephosphorylates dTMP and dUMP within the mitochondria. pnas.orgPrevents the accumulation of dTTP inside mitochondria. pnas.org

Enzymatic Interactions and Molecular Mechanisms Involving Thymidine 5 Triphosphate 4

Thymidine (B127349) 5'-triphosphate(4-) as a Substrate for DNA Polymerases

Thymidine 5'-triphosphate is one of the four deoxyribonucleoside triphosphates that serve as the building blocks for DNA synthesis by DNA polymerases. excedr.comsigmaaldrich.com These enzymes catalyze the formation of phosphodiester bonds, incorporating deoxythymidine monophosphate (dTMP) into a growing DNA strand. excedr.comsbsgenetech.com The fidelity and efficiency of this incorporation are paramount for maintaining genomic integrity.

Different DNA polymerases exhibit varying affinities and catalytic efficiencies for dTTP. For instance, studies have compared the incorporation of dTTP and its analogs by various DNA polymerases, including human immunodeficiency virus reverse transcriptase, Escherichia coli DNA polymerase I (Klenow fragment), and Sequenase (a modified T7 DNA polymerase). nih.gov These studies reveal differences in kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), which reflect the distinct structural and functional characteristics of each enzyme's active site. nih.gov

The interaction of dTTP with DNA polymerases is a critical step in DNA synthesis. The enzyme facilitates the correct positioning of the incoming dTTP opposite a deoxyadenosine (B7792050) (dA) residue on the template strand, guided by Watson-Crick base pairing. sbsgenetech.com The subsequent catalytic reaction involves a nucleophilic attack by the 3'-hydroxyl group of the primer strand on the alpha-phosphate of dTTP, leading to the formation of a phosphodiester bond and the release of pyrophosphate. sbsgenetech.com

Mechanism of Incorporation into DNA during Replication

The incorporation of dTTP into a nascent DNA strand during replication is a highly regulated and precise process orchestrated by DNA polymerase. excedr.comsbsgenetech.com The mechanism can be summarized in the following steps:

Binding: An incoming dTTP molecule binds to the active site of the DNA polymerase. sbsgenetech.com

Base Pairing: The thymine (B56734) base of dTTP forms two hydrogen bonds with a complementary adenine (B156593) base on the template DNA strand. excedr.comsbsgenetech.com

Conformational Change: The correct base pairing induces a conformational change in the DNA polymerase, aligning the catalytic residues for the polymerization reaction.

Phosphodiester Bond Formation: The 3'-hydroxyl group of the terminal nucleotide on the growing DNA strand attacks the α-phosphate of the incoming dTTP. sbsgenetech.com This reaction is catalyzed by the DNA polymerase and results in the formation of a phosphodiester bond. sbsgenetech.com

Pyrophosphate Release: A pyrophosphate molecule (PPi) is released as a byproduct of the reaction. sbsgenetech.com The subsequent hydrolysis of pyrophosphate into two inorganic phosphate (B84403) molecules provides the thermodynamic driving force for the polymerization reaction. sbsgenetech.com

Translocation: The DNA polymerase then moves to the next nucleotide on the template strand, ready to incorporate the next dNTP.

This stepwise process ensures the faithful duplication of the genetic material. sbsgenetech.com

Role in DNA Repair Synthesis

Thymidine 5'-triphosphate is also a crucial substrate for DNA polymerases involved in DNA repair mechanisms. nih.govbaseclick.eu When DNA is damaged, various repair pathways are activated to restore the integrity of the genome. These pathways often involve the excision of the damaged nucleotide(s), leaving a gap that must be filled by DNA synthesis.

DNA polymerases, such as DNA polymerase delta, utilize dTTP to fill these gaps during repair synthesis. nih.gov The process is analogous to DNA replication, where the polymerase uses the undamaged complementary strand as a template to ensure the correct nucleotide is incorporated. Studies have shown that DNA repair synthesis is sensitive to the concentration of dTTP and its analogs, highlighting the essential role of this nucleotide in maintaining genomic stability. nih.gov The cellular supply of dNTPs, including dTTP, is critical for an effective DNA damage response. nih.gov

Thymidine 5'-triphosphate(4-) in Reverse Transcriptase Activity

Reverse transcriptases are DNA polymerases that synthesize DNA from an RNA template, a process crucial for the life cycle of retroviruses like the human immunodeficiency virus (HIV). oup.com Thymidine 5'-triphosphate serves as a natural substrate for these enzymes, being incorporated into the newly synthesized DNA strand opposite adenine bases on the RNA template. nih.govnih.gov

The interaction of dTTP with reverse transcriptase is a primary target for antiviral therapies. oup.com Nucleoside reverse transcriptase inhibitors (NRTIs) are analogs of natural deoxynucleosides that, once phosphorylated to their triphosphate form, compete with the natural dNTPs, such as dTTP, for incorporation into the viral DNA. nih.gov For example, 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) acts as a competitive inhibitor of reverse transcriptase with respect to dTTP. nih.gov The incorporation of these analogs often leads to chain termination, as they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, thereby inhibiting viral replication. oup.com

Research has explored various modifications of the thymidine triphosphate molecule to enhance its selectivity and potency as an inhibitor of HIV-1 reverse transcriptase. oup.comresearchgate.net For instance, 4′-acylated thymidine 5′-triphosphates have been shown to act as post-incorporation chain-terminating nucleotides, exhibiting high selectivity towards HIV-1 reverse transcriptase over cellular DNA polymerases. oup.com

Allosteric Effector Roles of Thymidine 5'-triphosphate(4-)

Beyond its role as a direct substrate in DNA synthesis, Thymidine 5'-triphosphate also functions as an allosteric effector, modulating the activity of various enzymes involved in nucleotide metabolism. sigmaaldrich.comlibretexts.org Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's catalytic activity. byjus.com

Feedback Inhibition of Biosynthetic Enzymes

A critical example of dTTP's allosteric role is the feedback inhibition of enzymes involved in its own biosynthetic pathway. libretexts.orgnih.gov This regulatory mechanism ensures a balanced supply of deoxynucleotides for DNA synthesis and prevents their over-accumulation, which can be mutagenic. sbsgenetech.com

One of the key enzymes regulated by dTTP is thymidine kinase. nih.gov Thymidine kinase catalyzes the phosphorylation of thymidine to thymidine monophosphate (dTMP), a precursor for dTTP synthesis. patsnap.com High concentrations of dTTP act as a feedback inhibitor of thymidine kinase, binding to an allosteric site on the enzyme and reducing its activity. nih.gov This prevents the further production of dTMP when the cellular pool of dTTP is sufficient.

The table below summarizes the inhibitory effects of dTTP on thymidine kinase.

EnzymeEffectorType of InhibitionEffect
Thymidine KinaseThymidine 5'-triphosphate(4-)Feedback InhibitionDecreases enzyme activity, reducing the synthesis of dTMP. nih.gov

Modulation of Other Enzyme Activities

Thymidine 5'-triphosphate can also allosterically modulate the activity of other enzymes not directly in its biosynthetic pathway. For example, ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, is subject to complex allosteric regulation by various dNTPs, including dTTP. researchgate.net

The table below provides an overview of the allosteric modulation of Ribonucleotide Reductase by dTTP.

EnzymeEffectorRegulatory SiteEffect on Activity
Ribonucleotide ReductaseThymidine 5'-triphosphate(4-)Specificity SiteModulates substrate specificity, influencing the balance of dNTP pools. researchgate.net

Structural Basis of Thymidine 5'-triphosphate(4-) Binding to Enzymes

The interaction between Thymidine 5'-triphosphate(4-) (dTTP) and enzymes is fundamental to processes like DNA replication and repair. wikipedia.orgacs.org The structural basis of this binding reveals a high degree of specificity, dictated by the intricate architecture of the enzyme's active site. nih.govnih.gov This binding is not a simple lock-and-key event; it often involves dynamic conformational changes within the enzyme, a process known as induced fit, which is crucial for catalytic activity. acs.orgpurdue.edu Understanding these structural interactions at a molecular level is key to comprehending enzyme mechanisms and designing targeted therapeutic agents.

Binding Site Analysis and Specificity

The specificity of an enzyme for Thymidine 5'-triphosphate(4-) is determined by the precise arrangement of amino acid residues within its binding pocket, which form a network of interactions with the incoming nucleotide. These interactions include hydrogen bonds, van der Waals forces, and coordination with metal ions, ensuring that only the correct nucleotide is positioned for catalysis. mdpi.comresearchgate.net

In HIV-1 Reverse Transcriptase (RT), the dNTP-binding site is a well-characterized pocket formed by residues from the palm and fingers subdomains. mdpi.comresearchgate.net The binding of dTTP involves the chelation of two magnesium (Mg²⁺) ions, which interact with the triphosphate moiety of dTTP and catalytic aspartate residues in the enzyme's active site. mdpi.com This coordination is a critical feature of the binding process.

The specificity for the thymine base is also crucial. In deoxycytidylate deaminase, an allosteric enzyme, the functional group at the C4 position of the pyrimidine (B1678525) ring (an oxygen atom in dTTP) makes important interactions with non-conserved protein residues. nih.gov For instance, a histidine residue preceding the allosteric binding motif can form a hydrogen bond with the C4 oxygen of dTTP, contributing to the potency of its inhibitory effect. nih.gov The ability of different enzymes to recognize specific features of the thymine base, such as the saturation of the C5-C6 bond, also contributes to differential binding and substrate utilization among various DNA polymerases. nih.gov

The table below summarizes key interactions in the binding sites of enzymes that interact with dTTP or its analogs.

EnzymeKey Interacting Residues/ComponentsType of InteractionReference
HIV-1 Reverse TranscriptaseResidues from palm & fingers subdomainsForms dNTP-binding pocket mdpi.comresearchgate.net
Catalytic AspartatesChelation of two Mg²⁺ ions with the dTTP triphosphate moiety mdpi.com
Deoxycytidylate DeaminaseHis40 (in S-TIM5-dCD)Hydrogen bonding with the C4 oxygen of the thymidine base, contributing to allosteric inhibition specificity. nih.gov
DNA Polymerase βArg-283van der Waals contact with the templating base. researchgate.net
Gly-274Interacts with the sugar of the incoming nucleotide. researchgate.net

Conformational Changes Induced by Thymidine 5'-triphosphate(4-) Binding

The binding of a substrate to an enzyme is often accompanied by significant conformational changes, a concept central to the theory of "induced fit". wordpress.com This principle holds true for many enzymes that bind Thymidine 5'-triphosphate(4-), where the initial binding event triggers structural rearrangements that optimize the active site for catalysis and ensure fidelity. acs.orgpurdue.edu These changes can range from small motions of loops and side chains to large-scale rotations of entire protein domains. wordpress.comresearchgate.net

A classic example is observed in DNA polymerases. In DNA polymerase β (pol β), the binding of the correct incoming dNTP to the enzyme-DNA binary complex induces a major conformational change. acs.org The "thumb" subdomain rotates into a "closed" conformation, making contact with the newly formed base pair between the template strand and the incoming nucleotide. acs.org This movement is critical as it triggers further adjustments that correctly position the catalytic residues, the dNTP, and the template for the chemical reaction of nucleotidyl transfer. acs.org This induced-fit mechanism serves as a fidelity checkpoint, as an incorrect nucleotide will not induce the proper conformational change, thus preventing its incorporation. acs.org

Similarly, in HIV-1 Reverse Transcriptase, the binding of dTTP is coupled with the closing of the "fingers" subdomain. mdpi.com This motion encloses the dNTP-binding pocket, shielding the chemical reaction from the solvent and positioning the substrate for catalysis. mdpi.com Studies have also revealed subtle, pH-dependent motions of this fingers subdomain, suggesting that the enzyme's conformational flexibility is finely tuned to its catalytic activity. nih.govrutgers.edu These dynamic changes underscore that enzyme-substrate interactions are not static but involve a precisely choreographed series of molecular movements essential for function. biorxiv.org

Roles of Thymidine 5 Triphosphate 4 in Core Cellular Processes

Essentiality of Thymidine (B127349) 5'-triphosphate(4-) for DNA Replication Fidelity

The faithful replication of the genome is paramount for the transmission of genetic information. Thymidine 5'-triphosphate(4-) is an indispensable component of this process. During DNA synthesis, DNA polymerases catalyze the incorporation of dTTP into a nascent DNA strand, specifically opposite adenine (B156593) residues on the template strand, to which it forms two hydrogen bonds. excedr.comfiveable.meproprep.com The energy required for the formation of the phosphodiester bond that extends the DNA chain is provided by the cleavage of the triphosphate group of dTTP. baseclick.eu

The maintenance of balanced and adequate intracellular pools of all four deoxynucleoside triphosphates (dNTPs), including dTTP, is critical for the accuracy and efficiency of DNA replication. fiveable.meresearchgate.net An imbalance or deficiency in the dTTP pool can have severe consequences, leading to a decrease in the fidelity of DNA polymerases, which can result in an increased rate of mutations. fiveable.meresearchgate.net Such genomic instability can compromise cellular function and is a hallmark of various pathological states. fiveable.me While Watson-Crick hydrogen bonding is a key determinant of this fidelity, research using thymidine shape analogs has shown that steric complementarity between the incoming nucleotide and the template base within the polymerase active site also plays a significant role in ensuring accurate nucleotide selection. pnas.org

Table 1: Key Factors in DNA Replication Involving Thymidine 5'-triphosphate(4-)

Protein/EnzymeFunction in Relation to Thymidine 5'-triphosphate(4-)
DNA PolymerasesCatalyzes the incorporation of dTTP into the growing DNA strand opposite template adenine. excedr.comfiveable.mebaseclick.eu
Thymidylate Synthase (TS)An enzyme in the de novo synthesis pathway that produces dTMP, the precursor to dTTP. fiveable.menih.gov
Thymidine Kinase 1 (TK1)A key enzyme in the salvage pathway that phosphorylates thymidine to generate dTMP for dTTP synthesis. researchgate.net

Contribution of Thymidine 5'-triphosphate(4-) to DNA Repair Mechanisms

Cells are constantly subjected to DNA damage from both endogenous and environmental sources. To maintain genomic integrity, sophisticated DNA repair mechanisms have evolved, and Thymidine 5'-triphosphate(4-) is a necessary substrate for these processes. baseclick.eudrugbank.com Excision repair pathways function by removing a damaged segment of DNA and then synthesizing a new, correct strand using the intact complementary strand as a template. nih.gov

This resynthesis step requires a supply of dNTPs, including dTTP. nih.gov

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting lesions, such as thymine (B56734) dimers induced by ultraviolet (UV) radiation. wikipedia.orgabeomics.com After the damaged oligonucleotide is excised, DNA polymerase fills the resulting gap, a process that requires dTTP for insertion opposite adenine bases. wikipedia.orgmdpi.com

Base Excision Repair (BER): BER corrects damage to single bases, such as deamination or oxidation. nih.govyoutube.com Following the removal of the damaged base by a DNA glycosylase and cleavage of the DNA backbone, DNA polymerase inserts the correct nucleotide, for which dTTP is essential when thymine is required. nih.govyoutube.com

The availability of dTTP is crucial for efficient repair. A limited supply of dTTP can impair the gap-filling step, and in quiescent cells, dTTP synthesis mediated by mitochondrial thymidine kinase 2 (TK2) can contribute to the NER of the nuclear genome. nih.gov Conversely, conditions of thymidylate deprivation can lead to the misincorporation of uracil (B121893) into DNA during repair, triggering futile cycles of repair and the accumulation of DNA strand breaks. aacrjournals.org

Table 2: Role of Thymidine 5'-triphosphate(4-) in DNA Excision Repair

Repair PathwayType of Damage RepairedRole of Thymidine 5'-triphosphate(4-)
Nucleotide Excision Repair (NER)Bulky, helix-distorting lesions (e.g., UV-induced thymine dimers). wikipedia.orgabeomics.comServes as a substrate for DNA polymerase to fill the gap after the damaged segment is removed. wikipedia.org
Base Excision Repair (BER)Damaged or incorrect single bases (e.g., uracil, oxidized bases). nih.govyoutube.comRequired by DNA polymerase to insert a thymine nucleotide into the single-nucleotide gap created after base removal. nih.gov

Role in Mitotic Progression and Cell Cycle Regulation

The progression of the cell cycle is a tightly controlled process, and the metabolism of Thymidine 5'-triphosphate(4-) is closely integrated with it. nih.gov The intracellular concentration of dTTP fluctuates significantly throughout the cell cycle, with levels peaking during the S phase to meet the high demand for DNA replication. nih.gov This fluctuation is managed by the cell cycle-dependent expression and activity of enzymes involved in dTTP synthesis, such as thymidylate synthase and thymidine kinase 1. nih.gov

Once DNA replication is finished, the demand for dTTP decreases, and its levels are actively reduced during the G2 and M phases. nih.gov This downregulation is critical for maintaining a balanced dNTP pool and preventing genetic instability. It is partly accomplished by the Anaphase-Promoting Complex/Cyclosome (APC/C), a key cell cycle regulator, which targets enzymes like thymidylate kinase for degradation during mitosis and early G1 phase. nih.gov

Cell cycle checkpoints are surveillance mechanisms that ensure the proper order and fidelity of cell cycle events. The availability of dNTPs, including dTTP, is monitored by these checkpoints. An insufficient supply of dTTP can lead to the slowing or stalling of replication forks, a condition known as replication stress, which in turn activates the DNA replication checkpoint to halt cell cycle progression until the issue is resolved. nih.gov

Conversely, an artificially high concentration of thymidine is a widely used laboratory technique to synchronize cells at the G1/S boundary. mdpi.com The excess thymidine is converted to dTTP, and the resulting high level of dTTP allosterically inhibits the enzyme ribonucleotide reductase. This inhibition blocks the production of other dNTPs, causing an imbalance in the dNTP pool and triggering a checkpoint-mediated arrest of the cell cycle at the onset of S phase. mdpi.com The use of thymidine analogues for research can also perturb dNTP pools and activate DNA damage checkpoints, leading to delays in the cell cycle. nih.gov

Nucleotide stress arises from an imbalance or depletion of the cellular nucleotide pools. nih.govnih.gov Such stress can be a potent trigger of cellular response pathways. A depletion of dTTP can cause replication stress, leading to DNA damage and the activation of stress response pathways. nih.govbiorxiv.org This can ultimately influence cell fate, with some studies showing that nucleotide depletion can drive cells toward differentiation. biorxiv.orgbiorxiv.org The cell has sensors to monitor nucleotide availability; for instance, the RNA helicase DDX21 has been shown to act as a sensor and mediator of transcription during nucleotide stress, altering its association with chromatin in response to limited nucleotide pools. nih.govharvard.edu

Thymidine 5'-triphosphate(4-) in Mitochondrial DNA Synthesis

In addition to the nuclear genome, mitochondria contain their own DNA (mtDNA), which must also be replicated and maintained. This process requires a dedicated and balanced supply of dNTPs within the mitochondria. pnas.orgnih.gov Thymidine 5'-triphosphate(4-) is supplied to the mitochondrial matrix through two primary routes: the import of dTTP synthesized in the cytosol and an intramitochondrial salvage pathway. nih.gov

The intramitochondrial pathway relies on the enzyme thymidine kinase 2 (TK2). nih.govnih.gov Studies suggest that in actively proliferating cells, the majority of mitochondrial dTTP is imported from the cytosol, whereas in non-dividing (resting) cells, the intramitochondrial salvage pathway plays a more prominent role. pnas.orgnih.govnih.gov Importantly, a dynamic and rapid exchange exists between the cytosolic and mitochondrial dTTP pools. nih.gov Maintaining the correct balance of dTTP within the mitochondria is critical; both an excess and a deficiency of mitochondrial dTTP are associated with genetic diseases characterized by mtDNA depletion, deletions, and mutations. nih.govpnas.org An excess of dTTP can lead to a secondary depletion of dCTP, which in turn impairs the rate of mtDNA replication. researchgate.net Furthermore, evidence suggests that a de novo synthesis pathway for dTMP also exists within mitochondria, highlighting its importance for maintaining mtDNA integrity by preventing uracil incorporation. pnas.org

Table 3: Sources of Thymidine 5'-triphosphate(4-) for Mitochondrial DNA Synthesis

PathwayKey ComponentsPrimary Role
Cytosolic ImportDeoxynucleotide transporters in the mitochondrial membrane. nih.govMajor source of dTTP in proliferating cells. pnas.orgnih.gov
Intramitochondrial SalvageThymidine Kinase 2 (TK2). nih.govnih.govImportant source of dTTP in resting/non-dividing cells. pnas.orgnih.gov
Intramitochondrial de novo SynthesisMitochondrial forms of SHMT2, TYMS, and DHFR. pnas.orgPrevents uracil misincorporation into mtDNA. pnas.org

Potential Signaling Roles of Thymidine 5'-triphosphate(4-) or its Derivatives

While Thymidine 5'-triphosphate(4-) is fundamentally recognized as a metabolite and a building block for DNA, its intracellular concentration also serves an important regulatory or signaling function. The most well-characterized example is the allosteric feedback inhibition of ribonucleotide reductase by high levels of dTTP. mdpi.com This mechanism acts as a signal to the cell, indicating that the pool of thymidine nucleotides is sufficient and that the production of other deoxynucleotides should be adjusted accordingly to maintain balance.

Implications of Thymidine 5 Triphosphate 4 Dysregulation in Disease Pathogenesis Molecular and Cellular Focus

Aberrant Thymidine (B127349) 5'-triphosphate(4-) Metabolism in Proliferative Disorders

Rapidly dividing cells, a hallmark of cancer, have a high demand for dNTPs to support DNA replication. Consequently, the metabolic pathways governing dNTP synthesis are often upregulated in tumor cells.

Elevated Thymidine 5'-triphosphate(4-) Levels in Cancer Cells

A consistent observation in many cancer types is the significant elevation of intracellular dTTP pools. emory.edu This metabolic reprogramming is not merely a consequence of rapid proliferation but an active process that sustains the malignant phenotype. Thymidine phosphorylase (TP), an enzyme involved in the pyrimidine (B1678525) salvage pathway, is often overexpressed in various human cancers. nih.govresearchgate.netresearchgate.net This overexpression contributes to an increased supply of thymidine, a precursor for dTTP synthesis, thereby supporting the heightened replicative demands of cancer cells. researchgate.net The upregulation of enzymes in the dTTP synthesis pathway, such as thymidine kinase 1 (TK1) and thymidylate synthase (TS), also contributes to the expansion of dTTP pools in tumor cells. researchgate.netnih.gov

Enzymes Upregulated in Cancer Cells Contributing to Elevated dTTP Levels

EnzymeFunction in dTTP SynthesisRole in Cancer Proliferation
Thymidine Phosphorylase (TP)Catalyzes the reversible conversion of thymidine to thymine (B56734). researchgate.netOverexpression increases the available pool of thymidine for the salvage pathway, fueling dTTP production. nih.govresearchgate.net
Thymidine Kinase 1 (TK1)Phosphorylates thymidine to thymidine monophosphate (dTMP). nih.govIts activity is tightly regulated with the cell cycle, peaking in S phase to provide dTMP for dTTP synthesis. nih.gov
Thymidylate Synthase (TS)Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP. wikipedia.orgA critical enzyme in the de novo synthesis pathway, ensuring a steady supply of dTMP for dTTP production. nih.gov

Molecular Mechanisms Linking Thymidine 5'-triphosphate(4-) Pool Imbalance to Genomic Instability

While elevated dTTP is necessary for cancer cell proliferation, an imbalance in the relative ratios of the four dNTPs can lead to genomic instability. biologists.comnih.gov This imbalance, rather than the absolute concentration of a single dNTP, is a key driver of replication stress and subsequent DNA damage. nih.govnih.govmssm.eduresearchgate.net

An excess of dTTP can lead to several detrimental effects on DNA replication and repair:

Increased Mutagenesis : A high dTTP concentration can compromise the fidelity of DNA polymerases, leading to an increased rate of misincorporation of nucleotides. biologists.comnih.gov This can overwhelm the mismatch repair (MMR) machinery, resulting in a higher mutation frequency. nih.govpnas.org

Replication Fork Stalling : Imbalanced dNTP pools can cause the slowing or stalling of replication forks. nih.govnih.gov This replication stress can lead to the collapse of replication forks and the formation of double-strand DNA breaks, which are highly cytotoxic and mutagenic if not properly repaired. pnas.org

Activation of DNA Damage Response : The presence of DNA damage and replication stress triggers the activation of the DNA damage response (DDR) pathway, including the ATR-CHK1 signaling cascade. nih.govpnas.org While this is a protective mechanism, chronic activation can contribute to the selection of cells with defects in cell cycle checkpoints, a common feature of cancer.

Thymidine 5'-triphosphate(4-) as a Target for Antimetabolite Research (Molecular Targets)

The dependence of cancer cells on a robust supply of dTTP makes its synthesis pathway an attractive target for anticancer therapies. Antimetabolites that interfere with dTTP production have been a cornerstone of chemotherapy for decades.

Inhibition of Thymidine 5'-triphosphate(4-) Synthesis as an Antitumor Strategy (molecular targets)

A primary strategy to disrupt dTTP supply is the inhibition of thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of dTMP. wikipedia.orgnih.govnih.gov By blocking TS, cancer cells are starved of a crucial precursor for dTTP, leading to an imbalance in the dNTP pool and subsequent cell death. patsnap.com

Several clinically successful anticancer drugs target TS, including:

5-Fluorouracil (B62378) (5-FU) : A prodrug that is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable inhibitory complex with TS. patsnap.com

Capecitabine : An oral prodrug that is converted to 5-FU in the body. patsnap.com

Raltitrexed and Pemetrexed : Antifolate drugs that directly inhibit TS. wikipedia.orgnih.govacs.org

Examples of Thymidylate Synthase Inhibitors

DrugMechanism of ActionClinical Application
5-Fluorouracil (5-FU)Metabolized to FdUMP, which forms a covalent complex with TS and its cofactor, inhibiting dTMP synthesis. patsnap.comTreatment of various solid tumors, including colorectal, breast, and head and neck cancers. patsnap.com
CapecitabineAn orally administered prodrug that is enzymatically converted to 5-FU at the tumor site. patsnap.comTreatment of metastatic breast and colorectal cancers. patsnap.com
RaltitrexedA direct and specific inhibitor of TS. wikipedia.orgpatsnap.comTreatment of advanced colorectal cancer. wikipedia.org
PemetrexedA multi-targeted antifolate that inhibits TS, dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). acs.orgTreatment of non-small cell lung cancer and mesothelioma.

Molecular Mechanisms of Action of Thymidine 5'-triphosphate(4-) Analogues

Another therapeutic approach involves the use of nucleoside analogues that mimic thymidine. These analogues are taken up by cells and phosphorylated to their triphosphate forms, which can then interfere with DNA synthesis.

Zidovudine (AZT) : An analogue of thymidine, zidovudine is phosphorylated in the cell to its active triphosphate form, zidovudine triphosphate (ZDV-TP). patsnap.comdroracle.ai ZDV-TP competes with the natural dTTP for incorporation into newly synthesized viral DNA by reverse transcriptase. drugbank.comnih.govclinpgx.org The incorporation of zidovudine monophosphate leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. patsnap.comdrugbank.com

Trifluridine : A fluorinated thymidine analogue that is a component of the oral anticancer agent TAS-102. nih.govnii.ac.jp Trifluridine is phosphorylated to trifluridine triphosphate (TFT-TP), which is then incorporated into DNA in place of thymidine triphosphate. researchgate.netaacrjournals.orgnih.gov This incorporation leads to DNA dysfunction and triggers a DNA damage response, ultimately leading to cell death. nih.govnii.ac.jpaacrjournals.org The monophosphate form of trifluridine can also inhibit thymidylate synthase. nii.ac.jpresearchgate.net

Genetic Disorders Affecting Thymidine 5'-triphosphate(4-) Metabolism

While dysregulation of dTTP metabolism is a hallmark of acquired diseases like cancer, inherited defects in the enzymes that control thymidine levels can lead to severe genetic disorders.

A primary example is Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) , a rare and fatal autosomal recessive disorder. frontiersin.orgwikipedia.orgfrontiersin.org MNGIE is caused by mutations in the TYMP gene, which encodes the enzyme thymidine phosphorylase (TP). frontiersin.orgnih.govtandfonline.comnih.gov The deficiency of TP leads to a massive systemic accumulation of its substrates, thymidine and deoxyuridine. jci.orgnih.govnih.gov

This accumulation of thymidine leads to an imbalance in the mitochondrial dNTP pools. Specifically, there is a significant increase in mitochondrial dTTP levels, which in turn causes a depletion of deoxycytidine triphosphate (dCTP). frontiersin.orgplos.orgnih.govresearchgate.net This severe imbalance impairs the function of mitochondrial DNA polymerase gamma, leading to defects in mtDNA replication and repair. plos.orgnih.gov The consequences of this are the accumulation of multiple deletions and depletion of mtDNA, which ultimately results in mitochondrial dysfunction and the multi-systemic clinical features of MNGIE. wikipedia.orgtandfonline.comjci.org

Another genetic disorder affecting a related pathway is Thymidine Kinase 2 Deficiency (TK2D) . This is a mitochondrial DNA depletion syndrome caused by mutations in the TK2 gene. rarediseases.orgwebmd.com TK2 is a mitochondrial enzyme responsible for the first step in the salvage pathway of pyrimidine deoxynucleosides within the mitochondria. Its deficiency leads to a depletion of the mitochondrial pools of dTTP and dCTP, which are necessary for mtDNA synthesis and repair, resulting in mtDNA depletion, particularly in muscle tissue. rarediseases.orgwebmd.com

Deficiencies in Thymidine 5'-triphosphate(4-) Biosynthetic Enzymes and Associated Cellular Phenotypes (e.g., Mitochondrial Neurogastrointestinal Encephalomyopathy)

Deficiencies in enzymes responsible for thymidine metabolism can lead to severe cellular phenotypes, most notably exemplified by Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE). MNGIE is a rare autosomal recessive disorder caused by mutations in the TYMP gene, which encodes the enzyme thymidine phosphorylase. acs.org This enzyme deficiency disrupts the catabolism of thymidine, leading to its systemic accumulation in body fluids. researchgate.net

The excess thymidine results in an imbalance of the mitochondrial deoxyribonucleoside triphosphate (dNTP) pool. nih.gov Specifically, high levels of thymidine lead to an increased intramitochondrial pool of dTTP, while the pools of other dNTPs, such as deoxycytidine triphosphate (dCTP), can become depleted. nih.gov This imbalance directly interferes with the process of mitochondrial DNA (mtDNA) replication. The cellular consequences of this enzymatic defect are multi-systemic, affecting tissues that are heavily reliant on mitochondrial energy production. researchgate.net

The primary cellular phenotypes associated with thymidine phosphorylase deficiency are direct consequences of compromised mtDNA integrity. These include:

mtDNA Depletion: A significant reduction in the number of mtDNA copies per cell. researchgate.net

Multiple mtDNA Deletions: The accumulation of various deletions within the mitochondrial genome. researchgate.net

Point Mutations: Increased frequency of errors during mtDNA replication due to the imbalanced dNTP pools. nih.gov

These molecular defects manifest as mitochondrial dysfunction, leading to the clinical features of MNGIE, such as severe gastrointestinal dysmotility, cachexia, peripheral neuropathy, and leukoencephalopathy. asm.org

Disease/ConditionDeficient EnzymeGenePrimary Biochemical AbnormalityKey Cellular Phenotypes
Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE)Thymidine PhosphorylaseTYMPSystemic accumulation of thymidine and deoxyuridinemtDNA depletion, multiple mtDNA deletions, dNTP pool imbalance
Mitochondrial DNA Depletion Syndrome (Myopathic form)Thymidine Kinase 2TK2Decreased mitochondrial dTTP poolsmtDNA depletion, particularly in muscle tissue

Implications for Mitochondrial Dysfunction at the Molecular Level

The integrity of mitochondrial function is critically dependent on the faithful replication and maintenance of its own genome. The dysregulation of the mitochondrial dTTP pool, as seen in MNGIE, directly sabotages this process, leading to mitochondrial dysfunction through several molecular mechanisms.

The imbalanced dNTP pools perturb the function of polymerase γ, the sole DNA polymerase responsible for replicating mtDNA. nih.gov Elevated dTTP levels can promote the misincorporation of nucleotides during mtDNA synthesis. While polymerase γ has proofreading capabilities, the persistent and severe imbalance of dNTPs can overwhelm this corrective mechanism. This leads to the accumulation of mutations and deletions in the mitochondrial genome. researchgate.netnih.gov

The resulting defects in mtDNA, which encodes essential subunits of the electron transport chain, lead to impaired oxidative phosphorylation. researchgate.net This compromised energy production is a central factor in the pathophysiology of mitochondrial diseases. At a molecular level, this dysfunction is characterized by:

Reduced activity of respiratory chain enzyme complexes. researchgate.net

Decreased cellular ATP production.

Increased production of reactive oxygen species (ROS), leading to further oxidative damage to mitochondrial components, including mtDNA itself.

This cascade of events creates a vicious cycle where initial mtDNA damage leads to further mitochondrial dysfunction and oxidative stress, which in turn exacerbates mtDNA instability.

Thymidine 5'-triphosphate(4-) in Viral Replication Cycles (Molecular Mechanisms)

Viruses, as obligate intracellular parasites, are heavily reliant on the host cell's metabolic resources for their replication. The host's pool of dNTPs, including dTTP, is a critical resource that viruses must exploit to synthesize their own genetic material.

Viral Dependence on Host Thymidine 5'-triphosphate(4-) Pool

The replication of both DNA and retroviruses is contingent upon an adequate supply of dNTPs from the host cell. mdpi.com The intracellular concentration of dNTPs is a limiting factor for viral replication, especially in non-dividing cells like macrophages, where dNTP pools are naturally low. mdpi.complos.org

Viruses have evolved various strategies to ensure a sufficient supply of dNTPs:

Timing Replication with the Cell Cycle: Many viruses infect actively dividing cells, where dNTP pools are highest to support cellular DNA synthesis.

Inducing Host Cell Proliferation: Some viruses can stimulate the host cell to enter the S-phase of the cell cycle, thereby upregulating the machinery for dNTP biosynthesis.

Encoding Viral Enzymes: Large DNA viruses, such as herpesviruses, encode their own enzymes involved in nucleotide metabolism, including thymidine kinase and ribonucleotide reductase. nih.gov This allows them to augment the host's dNTP pool, making them less dependent on the cell's proliferative state. nih.gov

The dependence on the host dNTP pool is a key vulnerability in the viral life cycle. For instance, HIV-1 replication in quiescent T cells is restricted in part by the low levels of dNTPs, which limits the efficiency of reverse transcription. plos.org

Viral Enzymes Utilizing Thymidine 5'-triphosphate(4-) (e.g., viral DNA polymerases, reverse transcriptases)

Viral polymerases are the key enzymes that utilize the host's dTTP pool to build new viral genomes. These enzymes catalyze the incorporation of deoxythymidylate into a growing DNA chain, using either a DNA or RNA template.

Viral DNA Polymerases: These enzymes are central to the replication of DNA viruses like Herpes Simplex Virus (HSV). The HSV DNA polymerase uses dTTP along with other dNTPs to replicate the viral genome. expasy.org The efficiency and fidelity of this process are directly influenced by the available concentrations of dNTPs.

Reverse Transcriptases (RTs): Retroviruses, such as HIV, possess a unique RNA-dependent DNA polymerase known as reverse transcriptase. This enzyme synthesizes a DNA copy of the viral RNA genome, a process that is fundamentally dependent on the host cell's dNTPs. aatbio.com HIV-1 RT incorporates dTTP opposite adenosine bases in the RNA template to create the complementary DNA strand. thermofisher.com The binding affinity and incorporation efficiency of dTTP are critical parameters for the viral replication rate. acs.org

The absolute requirement of these viral enzymes for dTTP and other dNTPs makes them prime targets for antiviral therapy. Many antiviral drugs are nucleoside analogs that, once phosphorylated to their triphosphate form within the host cell, act as competitive inhibitors or chain terminators when incorporated by the viral polymerase. For example, Azidothymidine (AZT), an analog of thymidine, is phosphorylated to AZT-triphosphate and incorporated by HIV reverse transcriptase, leading to the termination of DNA chain synthesis. nih.gov

Virus ClassKey EnzymeFunctionDependence on Host dTTPTherapeutic Implication
Retroviruses (e.g., HIV)Reverse TranscriptaseSynthesizes DNA from an RNA templateAbsolute requirement for reverse transcriptionTarget for nucleoside analog reverse-transcriptase inhibitors (NRTIs) like Azidothymidine (AZT)
DNA Viruses (e.g., Herpesviruses)DNA PolymeraseReplicates the viral DNA genomeHigh, but can be supplemented by viral enzymes (e.g., thymidine kinase)Target for nucleoside analogs like Acyclovir

Advanced Analytical Methodologies for Thymidine 5 Triphosphate 4 Research

Chromatographic Techniques for Thymidine (B127349) 5'-triphosphate(4-) Quantification

Chromatographic methods are fundamental to the separation and quantification of dTTP from complex biological matrices. These techniques exploit the physicochemical properties of the molecule to achieve separation from other cellular components.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification of intracellular dTTP. tandfonline.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For dTTP analysis, a common approach involves ion-paired reversed-phase HPLC. tandfonline.com

In this method, cell extracts are often first purified using solid-phase extraction with a strong anion exchange (SAX) cartridge to isolate the nucleotide fraction. The sample is then injected into an HPLC system equipped with a C18 column. tandfonline.com The mobile phase typically consists of a buffer, such as triethylamine (B128534) phosphate (B84403), mixed with an organic solvent like acetonitrile. tandfonline.com The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Detection is achieved by monitoring the UV absorbance of the eluate at a specific wavelength, typically 267 nm, which is characteristic of the thymine (B56734) base in dTTP. tandfonline.comresearchgate.net

Table 1: HPLC-UV Method Parameters for dTTP Quantification

ParameterValue
Column C18
Mobile Phase Triethylamine phosphate buffer with 2% acetonitrile
Detection UV at 267 nm
Limit of Quantification 48 ng/mL (100 nM)
Overall Recovery 86.84%
Intra- and Inter-day CV < 11.6%

This table summarizes typical parameters for the quantification of dTTP using HPLC with UV detection, based on established research protocols. tandfonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For enhanced sensitivity and specificity, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). wikipedia.org This powerful technique combines the separation capabilities of LC with the mass analysis capabilities of MS, allowing for the precise identification and quantification of molecules based on their mass-to-charge ratio. wikipedia.org

LC-MS/MS methods for dTTP analysis often utilize a specialized column, such as a porous graphitic carbon column, which is well-suited for retaining and separating highly polar compounds like nucleotides. nih.gov The mobile phase can consist of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.gov After chromatographic separation, the eluent is introduced into the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for dTTP.

This methodology offers exceptional sensitivity, with limits of detection (LOD) reported to be as low as 6.25 femtomoles for dTTP. nih.gov The high selectivity of LC-MS/MS minimizes interference from other cellular components, making it a robust method for analyzing complex biological samples. turkjps.organnlabmed.org

Table 2: LC-MS/MS Method Validation for dTTP Quantification

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 6.25 fmol
Intra-day Precision (CV) < 10.55%
Inter-day Precision (CV) < 7.57%
Extraction Recovery > 95%

This table presents validation data for a sensitive LC-MS/MS method for dTTP quantification, highlighting its linearity, low detection limits, and high precision and recovery. nih.govturkjps.org

Spectrophotometric and Fluorometric Assays for Enzyme Kinetics Involving Thymidine 5'-triphosphate(4-)

Spectrophotometric and fluorometric assays are essential tools for studying the kinetics of enzymes that utilize dTTP as a substrate. numberanalytics.comnumberanalytics.comthermofisher.com These assays monitor the progress of an enzymatic reaction by detecting changes in absorbance or fluorescence. numberanalytics.comnumberanalytics.com

Spectrophotometric assays measure the change in light absorbance of a substrate or product over time. numberanalytics.com For enzymes that consume dTTP, the reaction can be coupled to another enzyme that produces a chromogenic product, allowing the reaction rate to be followed by monitoring the increase in absorbance at a specific wavelength. thermofisher.com These assays are generally simple and cost-effective. numberanalytics.com

Fluorometric assays measure changes in fluorescence. numberanalytics.com They often involve substrates that become fluorescent upon enzymatic modification. nih.govmdpi.com Fluorometric assays are typically more sensitive than spectrophotometric assays, enabling the detection of very low levels of enzyme activity. numberanalytics.commdpi.com This high sensitivity allows for the use of lower concentrations of both enzyme and substrate. mdpi.com

Both types of assays are crucial for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for dTTP and its catalytic efficiency. numberanalytics.com

Radiotracer Methodologies for Thymidine 5'-triphosphate(4-) Metabolism Studies

Radiotracer studies are a powerful approach for investigating the metabolism of dTTP within cells. These methods involve labeling thymidine with a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), and then tracking its incorporation into dTTP and subsequently into DNA. researchgate.netacs.org

In a typical experiment, cells are incubated with the radiolabeled thymidine. At various time points, the cells are harvested, and the intracellular components are extracted and separated. The amount of radioactivity in the dTTP pool and in the DNA fraction is then quantified. This allows for the determination of the kinetics of dTTP synthesis and its incorporation into DNA. researchgate.net

For example, studies have shown that following the introduction of radiolabeled thymidine, the radioactivity in the dTTP pool increases rapidly and then plateaus, while the radioactivity incorporated into DNA increases linearly over time. researchgate.net These studies provide valuable information on the dynamics of DNA synthesis and the regulation of dTTP pools. researchgate.net Another application is Positron Emission Tomography (PET), an in vivo imaging technique that uses compounds labeled with positron-emitting radionuclides like ¹¹C or fluorine-18 (B77423) (¹⁸F). acs.orgcancer.gov For instance, the thymidine analog [¹⁸F]fluorothymidine ([¹⁸F]FLT) is taken up by cells and phosphorylated, but not incorporated into DNA, allowing for the imaging of cellular proliferation. cancer.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of Thymidine 5'-triphosphate(4-)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the three-dimensional structure and conformational dynamics of molecules in solution, including dTTP. mdpi.comnih.govmdpi.comspringernature.com NMR provides detailed information about the chemical environment of individual atoms within the molecule. mdpi.com

Proton NMR (¹H NMR) studies can be used to determine the conformation of the deoxyribose sugar ring in dTTP and the orientation of the base relative to the sugar. nih.gov By analyzing the coupling constants between protons, researchers can calculate the populations of different sugar pucker conformations (N-type and S-type). nih.gov

For instance, in a study of the tetranucleoside triphosphate d(TAAT), NMR was used to determine the conformational preferences of the individual nucleotide residues. nih.gov Such analyses provide insights into how the structure of dTTP might be influenced by its local environment and its interactions with other molecules, such as enzymes. nih.gov

In Situ Imaging Techniques for Cellular Thymidine 5'-triphosphate(4-) Localization

Visualizing the subcellular localization of dTTP is crucial for understanding its role in DNA replication and repair, which primarily occur within the nucleus. In situ imaging techniques allow for the direct observation of molecules within the context of the cell.

One advanced technique is multiple-isotope imaging mass spectrometry (MIMS) . nih.gov This method uses a stable isotope-labeled precursor, such as ¹⁵N-thymidine, which is incorporated into the cellular dTTP pool and subsequently into DNA during the S-phase of the cell cycle. nih.gov The tissue is then analyzed with a secondary ion mass spectrometer (NanoSIMS), which can generate images showing the distribution of the ¹⁵N label at a subcellular resolution. nih.gov This allows for the precise localization of newly synthesized DNA, and by inference, the sites of dTTP utilization.

Another approach is the use of fluorescence imaging platforms. nih.gov While direct imaging of dTTP is challenging, these platforms can be used to visualize related processes. For example, by combining techniques like intracellular paired agent imaging (iPAI) and cyclic immunofluorescence (cyCIF), it is possible to quantify drug target availability and protein expression related to pathways involving nucleotide metabolism within single cells, providing spatial context to therapeutic responses. nih.gov

Future Research Avenues and Molecular/cellular Therapeutic Targeting Strategies

Elucidating Novel Regulatory Mechanisms of Thymidine (B127349) 5'-triphosphate(4-) Homeostasis

The maintenance of appropriate intracellular dTTP levels, or homeostasis, is crucial for normal cell function. Disruptions in this delicate balance can lead to catastrophic consequences, including genomic instability and cell death. While the canonical pathways governing dTTP synthesis—the de novo and salvage pathways—are well-established, the intricate regulatory networks that fine-tune its intracellular concentration are still being uncovered.

Future research will likely focus on identifying and characterizing novel factors that modulate the key enzymes involved in dTTP metabolism. Thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), and thymidine kinase (TK), which phosphorylates thymidine in the salvage pathway, are central to this regulation. aacrjournals.orgpatsnap.com Studies have shown that inhibition of TS can lead to an increase in TK activity, suggesting a compensatory mechanism to maintain dTMP levels. aacrjournals.org The molecular details of this cross-talk, including the potential involvement of allosteric regulators and post-translational modifications, remain an active area of investigation.

Furthermore, the role of thymidine phosphorylase (TP) in dTTP homeostasis is gaining increasing attention. nih.govnih.gov TP catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. nih.gov In many cancers, TP is overexpressed and contributes to tumor progression through mechanisms that are not fully understood but may involve the generation of pro-angiogenic factors. nih.govnih.govresearchgate.net Elucidating how TP activity is regulated and how it integrates with the activities of TS and TK will be critical for a comprehensive understanding of dTTP homeostasis. A key feedback mechanism in this pathway is the inhibition of thymidine kinase by dTTP itself, a process that can be modulated by compounds like 5'-amino-5'-deoxythymidine, highlighting the potential for therapeutic intervention at the level of enzyme regulation. nih.gov

EnzymeFunction in dTTP MetabolismRegulatory Mechanisms
Thymidylate Synthase (TS) Catalyzes the de novo synthesis of dTMP from dUMP. wikipedia.orgaacrjournals.orgSubject to inhibition by various molecules, including folate analogs. aacrjournals.orgmedchemexpress.com Its activity can influence the expression and activity of other enzymes in the pathway.
Thymidine Kinase (TK) Phosphorylates thymidine to dTMP in the salvage pathway. patsnap.comSubject to feedback inhibition by dTTP. nih.gov Its activity can be upregulated in response to TS inhibition. aacrjournals.org
Thymidine Phosphorylase (TP) Catalyzes the reversible conversion of thymidine to thymine. nih.govnih.govIts expression is elevated in many cancers and can be influenced by cellular stress conditions. researchgate.netresearchgate.net

Exploring Non-Canonical Roles of Thymidine 5'-triphosphate(4-) in Cellular Signaling

While the primary role of dTTP is to serve as a building block for DNA, emerging research suggests that it may have functions that extend beyond this canonical role. The metabolic intermediates and enzymes involved in its synthesis may participate in cellular signaling pathways, influencing a variety of cellular processes.

Thymidine phosphorylase, for instance, is also known as platelet-derived endothelial cell growth factor (PD-ECGF), highlighting its direct role in angiogenesis. nih.govresearchgate.net The production of 2-deoxyribose-1-phosphate from thymidine by TP can stimulate the production of vascular endothelial growth factor (VEGF), a key signaling molecule in the formation of new blood vessels. mdpi.com This positions the thymidine metabolic pathway as a critical regulator of tumor growth and metastasis, independent of its role in providing precursors for DNA synthesis. researchgate.netmdpi.com

Future investigations will likely explore whether dTTP itself, or its derivatives, can act as signaling molecules. The potential for these molecules to bind to and modulate the activity of proteins not directly involved in DNA replication is an exciting area of research. Understanding these non-canonical roles could open up new avenues for therapeutic intervention, targeting cellular processes that are dysregulated in diseases like cancer.

Developing Advanced Molecular Probes for Thymidine 5'-triphosphate(4-) Dynamics

To fully understand the complex roles of dTTP in both normal physiology and disease, it is essential to be able to visualize and quantify its dynamic changes within living cells and organisms. The development of advanced molecular probes is crucial for achieving this goal. grotlilab.netnih.govrsc.org These probes are designed to specifically interact with the target molecule and generate a detectable signal, such as fluorescence, allowing for real-time monitoring of its concentration and localization. mdpi.comnih.govnih.gov

Currently, there is a lack of specific probes that can directly image dTTP in living systems. Future research in this area will focus on the design and synthesis of novel fluorescent probes with high selectivity and sensitivity for dTTP. These probes could be based on various chemical scaffolds, such as diketopyrrolopyrrole (DPP) or coumarin, which have shown promise in the development of probes for other biological molecules. mdpi.com The design of such probes will need to consider factors such as cell permeability, photostability, and the ability to distinguish dTTP from other structurally similar nucleotides. idtdna.com

The successful development of such probes would provide powerful tools to study the spatiotemporal dynamics of dTTP pools in response to various stimuli, such as cell cycle progression, DNA damage, or drug treatment. rsc.orgresearchgate.net This would provide unprecedented insights into the regulation of dTTP homeostasis and its role in cellular signaling.

Probe TypeDesired CharacteristicsPotential Applications
Fluorescent Probes High specificity for dTTP, high quantum yield, photostability, cell permeability. mdpi.comidtdna.comReal-time imaging of dTTP dynamics in living cells, studying the effects of drugs on dTTP metabolism.
PET Probes Specific uptake and trapping in cells based on dTTP metabolism.Non-invasive imaging of tumor proliferation and response to therapy in preclinical and clinical settings. nih.govrsc.org
MRI Probes Modulation of MRI signal in response to changes in dTTP concentration.High-resolution anatomical and functional imaging of tissues with altered dTTP metabolism. nih.govrsc.org

Designing Next-Generation Molecular Inhibitors Targeting Thymidine 5'-triphosphate(4-) Metabolism

The central role of dTTP in DNA synthesis has made its metabolic pathway an attractive target for cancer chemotherapy for many years. wikipedia.org By depriving rapidly dividing cancer cells of this essential precursor, it is possible to induce cell cycle arrest and apoptosis. medchemexpress.com

Existing drugs, such as 5-fluorouracil (B62378) (5-FU) and raltitrexed, target thymidylate synthase. medchemexpress.comwikipedia.org However, the development of drug resistance and the toxicity to healthy tissues limit their efficacy. Therefore, there is a critical need to design next-generation molecular inhibitors with improved specificity and potency.

Future drug design efforts will likely focus on several key areas. One approach is the development of novel inhibitors that target different sites on TS or other enzymes in the pathway. For example, Nolatrexed is a non-competitive inhibitor that binds to the folate cofactor binding site of TS. medchemexpress.com Another strategy is to develop inhibitors of thymidine phosphorylase to block its pro-angiogenic effects. mdpi.comnih.goveurekaselect.com Tipiracil, a component of the anticancer drug Lonsurf, is a TP inhibitor. medchemexpress.com

Furthermore, the development of prodrugs that are selectively activated in cancer cells is a promising approach to reduce systemic toxicity. nih.gov For example, bis(pivaloyloxymethyl) thymidine 5'-phosphate is a cell-permeable precursor of dTMP that can bypass the need for thymidine kinase, which is sometimes deficient in drug-resistant cells. nih.gov The use of computational methods, such as molecular docking, will be instrumental in the rational design of these next-generation inhibitors. mdpi.com

Target EnzymeInhibitor ExamplesMechanism of Action
Thymidylate Synthase (TS) 5-Fluorouracil, Raltitrexed, Pemetrexed, Nolatrexed medchemexpress.comwikipedia.orgInhibit the de novo synthesis of dTMP, leading to dTTP depletion and cell death. wikipedia.org
Thymidine Kinase (TK) Nucleoside analogs (e.g., Acyclovir - primarily for viral TK) patsnap.comInhibit the salvage pathway of thymidine phosphorylation. patsnap.com
Thymidine Phosphorylase (TP) Tipiracil, 7-Deazaxanthine medchemexpress.commdpi.comInhibit the breakdown of thymidine and the pro-angiogenic effects of TP. nih.govmdpi.com

Investigating Thymidine 5'-triphosphate(4-) in Emerging Areas of Molecular Biology and Disease Research

The study of dTTP metabolism is poised to make significant contributions to several emerging areas of molecular biology and disease research. One such area is mitochondrial dysfunction. Mitochondrial neurogastrointestinal encephalomyopathy (MNGIE) is a rare genetic disorder caused by mutations in the gene encoding thymidine phosphorylase, leading to the systemic accumulation of thymidine and deoxyuridine. nih.gov This accumulation disrupts mitochondrial DNA replication by causing imbalances in the mitochondrial dNTP pools, highlighting the critical role of proper nucleoside homeostasis for mitochondrial function. nih.gov

The connection between dTTP metabolism and the immune system is another exciting frontier. The expression of thymidine phosphorylase in cancer-infiltrating inflammatory cells has been associated with patient survival and lymph node metastasis, suggesting a role for this enzyme in modulating the tumor microenvironment. researchgate.net

Furthermore, the role of dTTP in viral replication remains a key area of research. Many viruses, such as herpes simplex virus, encode their own thymidine kinase, which is often more efficient at phosphorylating nucleoside analogs than the host cell enzyme. patsnap.com This provides a basis for the development of selective antiviral therapies.

Future research in these areas will likely involve a combination of genetic, biochemical, and cell biological approaches to dissect the complex roles of dTTP metabolism in these diverse biological contexts. A deeper understanding of these processes will undoubtedly lead to the development of novel therapeutic strategies for a wide range of diseases.

Q & A

Q. What are the standard methodologies for quantifying TTP concentration in cellular extracts?

To quantify TTP, researchers often use liquid scintillation counting with 32^{32}P-labeled thymidine or 3^{3}H-labeled precursors, followed by chromatographic separation using Dowex 1-formate ion-exchange columns to isolate TTP from other nucleotides. The specificity of TTP is confirmed via UV spectroscopy (peak at 267 nm) and enzymatic assays (e.g., thymidine kinase activity tests). Total phosphate content is measured using the Fiske-SubbaRow method .

Q. What enzymatic protocols are recommended for in vitro synthesis of TTP?

TTP synthesis typically involves sequential phosphorylation steps:

  • Thymidine kinase (TK) catalyzes thymidine → thymidine monophosphate (dTMP).
  • Thymidylate kinase converts dTMP → thymidine diphosphate (dTDP).
  • Nucleoside diphosphate kinase (NDPK) phosphorylates dTDP → TTP using ATP as a phosphate donor. Protocols recommend ATP concentrations of 0.3–3.0 mM and Mg2+^{2+} (4.8–480 µM) to optimize kinase activity. Reaction progress is monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the precursor role of dTDP in TTP synthesis across different cell types?

In tumor cells (e.g., Novikoff hepatoma), dTDP is a transient intermediate due to high nucleoside diphosphate kinase (NDPK) activity, which rapidly converts dTDP → TTP. In contrast, Tetrahymena lacks feedback inhibition of thymidine kinase by TTP, leading to direct dTMP → TTP conversion without dTDP accumulation. To resolve contradictions:

  • Use isotope dilution assays with 32^{32}P-ATP to track phosphate transfer kinetics.
  • Compare enzyme-specific activities (e.g., NDPK in tumors vs. thymidine kinase in Tetrahymena).
  • Employ ATP-regeneration systems (e.g., phosphoenolpyruvate/pyruvate kinase) to stabilize reaction conditions .

Q. What experimental approaches distinguish thymidine kinase (TK) activity variations between species?

  • Kinetic assays : Measure VmaxV_{max} and KmK_m for thymidine phosphorylation. Tetrahymena TK has a lower ATP requirement (0.3 mM vs. 3.0 mM in mammals) .
  • Inhibition studies : Test feedback inhibition by TTP (absent in Tetrahymena but present in mammalian cells).
  • Gel filtration chromatography : Isolate enzymes and compare molecular weights (e.g., Tetrahymena TK ≈ 45 kDa vs. mammalian TK ≈ 25 kDa).

Q. How can researchers ensure TTP sample purity in enzymatic studies?

  • Dual-column purification : Combine Dowex 1-formate (anion exchange) and Dowex 50W-H+^+ (cation exchange) to remove contaminants like ATP or dTDP.
  • Charcoal adsorption : Eliminate free phosphate or nucleotide fragments.
  • Ceriotti test : Confirm deoxyribose presence to rule out ribonucleotide contamination .

Q. What strategies optimize TTP synthesis yield in ATP-depleted systems?

  • ATP-regeneration systems : Use phosphoenolpyruvate/pyruvate kinase to maintain ATP levels.
  • Substrate channeling : Co-immobilize thymidine kinase and NDPK on solid supports to enhance reaction efficiency.
  • pH control : Maintain pH 7.4–8.0 to stabilize kinase activity .

Data Contradiction Analysis

Q. Why do some studies report minimal dTDP accumulation during TTP synthesis, while others detect significant pools?

Discrepancies arise from differences in NDPK activity and assay sensitivity. In tumor extracts, high NDPK activity (≈103^3-fold higher than thymidine kinase) rapidly converts dTDP → TTP, preventing detectable accumulation. In systems with low NDPK (e.g., plant cells), dTDP pools are measurable. Researchers should:

  • Quantify NDPK activity using 32^{32}P-ATP transfer assays.
  • Use "phosphate-trapping" agents (e.g., glucose/hexokinase) to arrest dTDP phosphorylation transiently .

Experimental Design Principles

Q. How should researchers design experiments to validate TTP’s role in DNA synthesis?

  • Pulse-chase assays : Track 3^{3}H-thymidine incorporation into DNA via autoradiography.
  • Enzyme knockout models : Use CRISPR-Cas9 to delete thymidine kinase or NDPK and measure TTP depletion effects.
  • Isotope ratio analysis : Compare 32^{32}P-TTP specific activity in nuclear vs. cytoplasmic fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.